molecular formula C19H23NO3S B2997781 2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034517-77-4

2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No. B2997781
CAS RN: 2034517-77-4
M. Wt: 345.46
InChI Key: FCJKSOABGGYMRP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MPTA has been shown to stimulate insulin secretion and promote glucose-dependent insulinotropic peptide (GIP) release, making it a promising candidate for the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Metabolic Pathways and Effects

  • Metabolism and Genetic Differences in Drug Processing : Certain drugs are metabolized through various pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. Genetic differences can influence these metabolic pathways, affecting drug efficacy and toxicity. This understanding is crucial in predicting susceptibility to drug-induced toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).

  • Analgesic Mechanisms : The analgesic effects of certain medications can involve complex metabolic pathways, including transformation into active metabolites that interact with specific receptors in the brain and spinal cord. This information is key in developing drugs with targeted analgesic properties (Nobuko Ohashi & T. Kohno, 2020).

  • Degradation and Environmental Impact : The environmental degradation of pharmaceutical compounds involves complex processes leading to the formation of various by-products. Understanding these processes is important for assessing the environmental impact of pharmaceuticals and developing effective degradation strategies (Mohammad Qutob et al., 2022).

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Research into compounds with anti-inflammatory effects, such as melatonin, provides insights into potential therapeutic applications. Understanding the mechanisms underlying these effects can guide the development of new treatments for inflammatory conditions (S. Nabavi et al., 2019).

  • Toxicity and Risk Factors : The study of drug-induced liver injury highlights the need to understand the risk factors and mechanisms of toxicity. This knowledge is essential for safer drug design and for identifying patients at risk of adverse reactions (Xiaopeng Cai et al., 2022).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-6-2-3-7-17(16)23-12-18(21)20-14-19(9-4-5-10-19)15-8-11-24-13-15/h2-3,6-8,11,13H,4-5,9-10,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJKSOABGGYMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

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